Methyl 6-Fluoroindole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Fluoroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 6th position of the indole ring enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
Methyl 6-Fluoroindole-3-acetate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in the biological system . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities and have immense potential for therapeutic applications . They are involved in a variety of biochemical pathways, including those related to the aforementioned biological activities .
Result of Action
Indole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 6-Fluoroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that indole derivatives can interact with the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to certain environmental contaminants .
Cellular Effects
This compound can influence cell function in several ways. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines, including HeLa, PC-3, MDA-MB-231, and BxPC-3 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis in these cells .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to many receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found to demonstrate notable cytotoxicity against various cancer cell lines
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that indole derivatives can have varying effects at different doses
Metabolic Pathways
This compound may be involved in various metabolic pathways. Indole derivatives are known to be involved in the shikimate pathway, a metabolic pathway that is present in bacteria, fungi, algae, some protozoan parasites, and plants .
Transport and Distribution
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence their transport and distribution.
Subcellular Localization
Given the diverse biological activities of indole derivatives, it is possible that this compound could be localized to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoroindole-3-acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-fluoroindole.
Acetylation: The indole ring undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The acetylated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Fluoroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 6-Fluoroindole-3-carboxylic acid.
Reduction: 6-Fluoroindole-3-methanol.
Substitution: 2-Bromo-6-fluoroindole-3-acetate.
Scientific Research Applications
Methyl 6-Fluoroindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl Indole-3-acetate: Lacks the fluorine atom, resulting in different biological activity and stability.
6-Fluoroindole-3-acetic acid: Similar structure but different functional group, leading to varied reactivity and applications.
Uniqueness: Methyl 6-Fluoroindole-3-acetate stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
methyl 2-(6-fluoro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUEWDZNVTLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.